5-Chlorothiazole-2-sulfonamide

Description

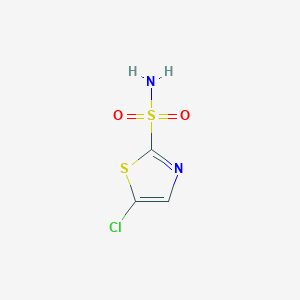

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPEXVWSKFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chlorothiazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiazole-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. The thiazole sulfonamide scaffold is a privileged structure, notably for its potent and selective inhibition of carbonic anhydrases, a family of metalloenzymes implicated in a range of physiological and pathological processes.[1][2] This guide provides a comprehensive overview of a robust and contemporary synthetic pathway to this compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols. The presented synthesis is a self-validating system, relying on well-established and high-yielding reactions, ensuring both technical accuracy and practical applicability for researchers in the field.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2-aminothiazole. The retrosynthetic analysis reveals the key disconnections at the C-S and C-Cl bonds, highlighting the two primary transformations required: the introduction of the sulfonamide group at the 2-position and the chlorination at the 5-position.

This strategy is advantageous as it utilizes a readily available starting material and proceeds through a stable, isolable intermediate, 2-amino-5-chlorothiazole. Each step is a well-documented and high-yielding transformation in heterocyclic chemistry.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-chlorothiazole

The initial step involves the regioselective chlorination of 2-aminothiazole at the 5-position. The 2-amino group activates the thiazole ring towards electrophilic substitution, with the 5-position being the most nucleophilic.[3] Several methods exist for this transformation, with the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent being a common and effective approach.

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Sulfuryl chloride acts as the source of the electrophilic chlorine species. The lone pair of the amino group at the 2-position donates electron density into the thiazole ring, significantly enhancing the nucleophilicity of the C5 carbon. This facilitates the attack on the electrophilic chlorine, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the thiazole ring, yielding the desired 2-amino-5-chlorothiazole.

Experimental Protocol: Synthesis of 2-Amino-5-chlorothiazole

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Aminothiazole | 96-50-4 | 100.14 | 10.0 g | 0.10 |

| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | 14.8 g (8.8 mL) | 0.11 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |

| Saturated NaHCO₃ solution | - | - | 100 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 2-aminothiazole (10.0 g, 0.10 mol) in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (14.8 g, 8.8 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL) with vigorous stirring until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5-chlorothiazole as a crystalline solid.

Part 2: Conversion to this compound

The second part of the synthesis involves the transformation of the 2-amino group of 2-amino-5-chlorothiazole into a sulfonamide. This is achieved through a two-step sequence: diazotization followed by a Sandmeyer-type reaction to form the sulfonyl chloride, which is then subjected to ammonolysis.

Mechanistic Insight: Diazotization and Sandmeyer Reaction

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt.[4] The mechanism involves the formation of the nitrosonium ion (NO⁺) which is then attacked by the nucleophilic amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium ion.[5]

Sandmeyer-type Sulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper(I) catalyst.[1][2] Modern protocols often utilize stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) for improved safety and handling. The copper(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This radical then reacts with sulfur dioxide, and subsequent oxidation and reaction with a chloride source (from the reaction medium) yields the sulfonyl chloride.[1][2]

Experimental Protocol: Synthesis of this compound

Step 2a: Synthesis of 5-Chlorothiazole-2-sulfonyl chloride

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Amino-5-chlorothiazole | 41663-73-4 | 134.59 | 10.0 g | 0.074 |

| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.6 g | 0.081 |

| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | 20 mL | - |

| Acetic acid | 64-19-7 | 60.05 | 50 mL | - |

| Copper(I) chloride (CuCl) | 7758-89-6 | 98.99 | 1.0 g | 0.01 |

| Sulfur dioxide (SO₂) | 7446-09-5 | 64.07 | - | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask, suspend 2-amino-5-chlorothiazole (10.0 g, 0.074 mol) in a mixture of concentrated hydrochloric acid (20 mL) and acetic acid (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.6 g, 0.081 mol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate 1 L flask, prepare a solution of copper(I) chloride (1.0 g, 0.01 mol) in acetic acid (100 mL) and cool it to 0 °C.

-

Saturate the copper(I) chloride solution with sulfur dioxide gas by bubbling it through the solution for about 15-20 minutes.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide-saturated copper(I) chloride solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture into 500 mL of ice-water. The sulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and air-dry. The crude 5-chlorothiazole-2-sulfonyl chloride can be used in the next step without further purification.

Step 2b: Ammonolysis to this compound

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 5-Chlorothiazole-2-sulfonyl chloride | 88917-11-7 | 218.05 | (from previous step) | ~0.074 |

| Ammonium hydroxide (28-30%) | 1336-21-6 | 35.05 | 100 mL | - |

| Dioxane or Acetone | 123-91-1 / 67-64-1 | 88.11 / 58.08 | 100 mL | - |

Procedure:

-

In a 500 mL flask, dissolve the crude 5-chlorothiazole-2-sulfonyl chloride in dioxane or acetone (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide solution (100 mL) dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Remove the organic solvent under reduced pressure.

-

The aqueous residue will contain the precipitated sulfonamide. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it in a vacuum oven.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Determination of a sharp melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide (S=O and N-H stretches) and the thiazole ring vibrations.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Sulfur dioxide is a toxic and corrosive gas. All operations involving SO₂ should be performed in a fume hood.

-

Concentrated acids and bases are corrosive and should be handled with care.

Conclusion

This guide outlines a reliable and well-precedented synthetic pathway for the preparation of this compound. By starting with the commercially available 2-aminothiazole, the synthesis proceeds through two key transformations: a regioselective electrophilic chlorination and a Sandmeyer-type conversion of the amino group to a sulfonamide. The provided experimental protocols are designed to be practical for a standard organic synthesis laboratory. The mechanistic discussions offer a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these procedures for the synthesis of related analogues. This in-depth guide serves as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the versatile thiazole sulfonamide scaffold.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate. Organic Letters, 26(28), 5951–5955. [Link][1][2][6][7]

- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.

-

Nofal, Z. M., Soliman, E. A., Abd El-Karim, S. S., El-Zahar, M. I., Srour, A. M., & Maher, T. J. (2014). Synthesis of some new benzimidazole–thiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 51(6), 1797–1806. [Link][8][9]

-

U.S. Patent No. 5,180,833. (1993). Process for the preparation of chlorothiazole derivatives. [10]

-

ChemSrc. (n.d.). 2-Chlorothiazole-5-sulfonyl chloride. Retrieved from [Link][11]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][4]

-

Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link][5]

-

Gill, I., & Patel, R. N. (2006). Biocatalyzed Synthesis of Antidiabetic Drugs. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 543-571). CRC Press.[12]

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 11. 2-Chlorothiazole-5-sulfonyl chloride | CAS#:88917-11-7 | Chemsrc [chemsrc.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorothiazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Novel Thiazole Sulfonamide

The thiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class of compounds, 5-Chlorothiazole-2-sulfonamide presents as a molecule of significant interest for further investigation. Its unique substitution pattern, featuring a chlorine atom at the 5-position of the thiazole ring and a primary sulfonamide group at the 2-position, suggests a distinct electronic and steric profile that could translate into novel biological activities and therapeutic potential.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As this is a novel compound with limited published experimental data, this document combines computational predictions with established, field-proven experimental methodologies for the determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and development programs.

Molecular Structure and Identity

A thorough understanding of a molecule's physicochemical properties begins with its precise chemical structure.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1,3-thiazole-2-sulfonamide | IUPAC Nomenclature |

| Molecular Formula | C₃H₃ClN₂O₂S₂ | - |

| Molecular Weight | 198.65 g/mol | - |

| Canonical SMILES | C1=C(SC(=N1)S(=O)(=O)N)Cl | - |

| InChI Key | Predicted | - |

| CAS Number | Not assigned | - |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational models. These values serve as a valuable starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Method/Tool |

| Melting Point | 150-180 °C | Estimation based on related structures |

| Boiling Point | > 300 °C (decomposes) | Estimation based on related structures |

| pKa (acidic) | 7.5 - 8.5 (Sulfonamide NH) | ACD/pKa DB, MarvinSketch |

| logP | 0.5 - 1.5 | ACD/LogP, ChemDraw |

| Aqueous Solubility | Low to moderate | Estimation based on logP and structure |

| Polar Surface Area (PSA) | 99.5 Ų | - |

Experimental Determination of Physicochemical Properties: A Methodological Guide

To ensure scientific rigor, predicted properties must be validated through experimental determination. This section outlines standard, robust protocols for measuring the key physicochemical parameters of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Method

Figure 2: Workflow for Melting Point Determination.[1][2][3]

Self-Validation: The sharpness of the melting range is a self-validating indicator of purity. A broad melting range suggests the presence of impurities, necessitating further purification of the compound.

Acid Dissociation Constant (pKa) Determination

Rationale: The pKa value is crucial for understanding a compound's ionization state at different pH values, which profoundly influences its solubility, permeability, and interaction with biological targets. For this compound, the primary sulfonamide group is expected to be the most acidic proton.

Experimental Protocol: Potentiometric Titration

Figure 3: Workflow for pKa Determination by Potentiometric Titration.[4][5][6][7][8]

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of high-purity reagents. Running a blank titration with the solvent system allows for correction of any background effects, enhancing the trustworthiness of the determined pKa value.[4]

Octanol-Water Partition Coefficient (logP) Determination

Rationale: The logP value is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

Figure 5: Workflow for Aqueous Solubility Determination. [9][10][11][12][13] Expertise & Experience: It is crucial to ensure that true equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24 and 48 hours) and confirming that the measured concentration does not change significantly.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring (C4-H). The chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent sulfur atom and the chlorine at the 5-position. The protons of the sulfonamide group (-SO₂NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms of the thiazole ring. The chemical shifts will be characteristic of a substituted thiazole system.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for:

-

N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹).

-

S=O stretching (asymmetric and symmetric) of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).

-

C=N and C=C stretching of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecular ion, confirming the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Will reveal characteristic fragmentation pathways. Common fragmentations for sulfonamides include the loss of SO₂ and cleavage of the sulfonamide bond. [14][15][16][17][18]The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. By integrating predictive data with detailed, validated experimental protocols, this document serves as a valuable resource for researchers embarking on the synthesis, characterization, and evaluation of this promising compound. The insights and methodologies presented herein are designed to facilitate robust and reliable data generation, ultimately accelerating the exploration of this compound in the context of drug discovery and development.

References

- Shake-flask method for log P determination. Encyclopedia.pub. (2022, August 25).

- Rowan's Free Online pKa Calcul

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.

- Sun, W., Wu, J. L., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 880–887.

- LogP/D. Cambridge MedChem Consulting.

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Protocol for Determining pKa Using Potentiometric Titration.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.

- 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts.

- LogP / LogD shake-flask method. (2024). protocols.io.

- Aqueous Solubility Assay. Enamine.

- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2025).

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2025). The Journal of Organic Chemistry.

- Determination of logP coefficients via a RP-HPLC column. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Aqueous Solubility.

- (PDF) LogP / LogD shake-flask method v1. (n.d.).

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2025).

- High throughput HPLC method for determining Log P values. (n.d.).

- Determin

- Melting point determin

- Measuring the Melting Point. (2023). Westlab Canada.

- LogP—Making Sense of the Value. ACD/Labs.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC.

- On-line Software.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.

- experiment (1)

- bio.tools · Bioinformatics Tools and Services Discovery Portal. (n.d.).

- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Calcul

- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

- AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). (n.d.). GitHub.

- (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024).

- pKa Calculator | Find pKa

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Development of Methods for the Determin

- MoKa - pKa modelling. Molecular Discovery.

- Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. (n.d.). Theses.

- Solubility.info. (2016).

- Predictor Solubility. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).

- Calculating Physiochemical Properties. (2019). Cambridge MedChem Consulting.

- Chemical and Physical Property Prediction. Cheméo.

Sources

- 1. Determination of Melting Point [wiredchemist.com]

- 2. westlab.com [westlab.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. rheolution.com [rheolution.com]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Physicochemical & Structural Properties (Predicted)

An In-Depth Technical Guide to 5-Chlorothiazole-2-sulfonamide

Introduction: The thiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Compounds incorporating this moiety have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[2] The introduction of a chlorine atom into heterocyclic systems is a well-established strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[3]

The absence of extensive literature on this specific isomer necessitates a first-principles approach. This document, therefore, serves as a proactive technical whitepaper, outlining a proposed synthetic pathway, methodologies for characterization, predicted physicochemical properties, and a discussion of its potential applications based on established chemical principles and data from structurally related analogues.

A precise experimental determination of the properties of this compound requires its successful synthesis and purification. However, we can predict key characteristics based on its constituent parts.

| Property | Predicted Value | Rationale / Method |

| CAS Number | Not Assigned | Compound not found in major chemical registries. |

| Molecular Formula | C₃H₃ClN₂O₂S₂ | Based on structural composition. |

| Molecular Weight | 198.66 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for sulfonamide compounds. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar sulfonamides and the hydrophobic nature of the chloro-thiazole ring. |

| Predicted XLogP3 | ~0.9 | Estimated based on the value of Thiazole-2-sulfonamide (-0.1) and the known lipophilic contribution of a chlorine atom on an aromatic ring.[4] |

Proposed Synthetic Strategy & Rationale

The direct sulfonation of 5-chlorothiazole is unlikely to yield the desired 2-sulfonamide isomer. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is already occupied by chlorine.[5] The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by a strong base.[5] Therefore, a regioselective synthesis is required, proceeding through the formation of the key intermediate, 5-chlorothiazole-2-sulfonyl chloride.

Our proposed workflow leverages a lithiation-sulfonylation-amination sequence, a robust method for functionalizing heterocyclic rings at specific positions.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations.[6] All procedures should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Chlorothiazole-2-sulfonyl Chloride

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add 5-chlorothiazole (1.0 eq) to the cooled THF. Following this, add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Causality: The C2 proton of the thiazole ring is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. The strong organolithium base selectively removes this proton, creating a nucleophilic C2 anion necessary for the next step.[5]

-

-

Sulfonylation: Bubble sulfur dioxide (SO₂) gas (approx. 1.5 eq) through the reaction mixture while maintaining the temperature at -78 °C. The reaction is typically exothermic and may require careful monitoring. Continue stirring for 1-2 hours until TLC or LC-MS analysis indicates the consumption of the lithiated intermediate.

-

Chlorination: To the resulting suspension of the lithium sulfinate salt, add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Causality: NCS is an effective and mild chlorinating agent that converts the sulfinate salt intermediate into the more reactive sulfonyl chloride.[6]

-

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 5-chlorothiazole-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or dioxane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Amination: Add an excess of concentrated ammonium hydroxide (approx. 5-10 eq) dropwise to the cooled solution. A white precipitate should form immediately.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the sulfonyl chloride starting material.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.

Analytical Characterization Workflow

Confirmation of the successful synthesis and purity of the target compound would be achieved through a standard battery of analytical techniques.

Caption: Standard workflow for analytical confirmation.

Potential Applications & Scientific Context

The structural features of this compound suggest several promising avenues for research and drug development.

-

Carbonic Anhydrase Inhibition: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making this compound a prime candidate for inhibition of carbonic anhydrase (CA) isoforms. Many established diuretics, such as Chlorothiazide and Acetazolamide, function via this mechanism.[7][8][9] Inhibition of specific CA isoforms is a therapeutic target for glaucoma, edema, and certain types of cancer.[2]

-

Antimicrobial Agents: The sulfonamide pharmacophore is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase in the bacterial folic acid synthesis pathway.[10] The combination of a thiazole ring, itself present in many bioactive molecules, with a sulfonamide group could lead to novel antimicrobial agents.[2]

-

Kinase Inhibition & Other Targets: The thiazole scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapies. This compound could serve as a valuable building block or fragment for developing inhibitors of various signaling pathways implicated in oncology and inflammatory diseases.

Safety & Handling

While specific toxicology data for this compound is unavailable, a conservative approach to handling is mandated based on data from analogous compounds like 1,3-Thiazole-2-sulfonamide.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound represents a compelling target for synthetic and medicinal chemistry. While not a commercially cataloged compound, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed protocols are based on reliable and well-documented chemical transformations, offering a clear path for researchers to produce and investigate this promising molecule. Its structural similarity to proven therapeutic agents suggests that further exploration could unlock new possibilities in the treatment of a range of human diseases.

References

- PubChem. 1,3-Thiazole-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

- Gopalakrishnan, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 203, 112590. Available from: [Link]

- Venkatramaiah, T., et al. (2020). Design, Synthesis and Evaluation of Chlorothiazide Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(4), 143-149. Available from: [Link]

- Wellinga, K., & Eussen, J. H. H. (1990). U.S. Patent No. 4,927,452. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]

- Zálesák, F. (2020). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development [Doctoral dissertation, Palacký University Olomouc]. Theses.cz. Available from: [Link]

- ResearchGate. (n.d.). Chemical structures of thiazole sulfonamides (1–12), 2-aminothiazole (parent compound A), and RSV. ResearchGate. Available from: [Link]

- El-Sayed, N. N. E., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 63(12), 5289-5307. Available from: [Link]

- Pharma Guideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

- J&K Scientific. 5-Chloro-1,3,4-thiadiazole-2-carboxamide. Available from: [Link]

- Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arzneimittelforschung, 59(1), 38-44. Available from: [Link]

- Gpatindia. (2020). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

- Chemsrc. 5-chloro-1,3-thiazole-2-carboxamide. Available from: [Link]

- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- NIST. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook. Available from: [Link]

- PubChem. Chlorothiazide. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Thiazole-2-sulfonamide | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. rsc.org [rsc.org]

- 7. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 9. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-Chlorothiazole-2-sulfonamide and its Therapeutic Implications

This guide provides a comprehensive technical overview of the putative mechanism of action of 5-Chlorothiazole-2-sulfonamide, grounded in the extensive research on structurally related sulfonamide-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, experimental methodologies, and the therapeutic potential of this class of compounds, with a primary focus on carbonic anhydrase inhibition.

Introduction: The Prominence of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anticancer effects.[1] The versatility of the sulfonamide scaffold lies in its ability to act as a potent zinc-binding group, a characteristic that is central to its primary mechanism of action: the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[2] this compound, a member of the five-membered heterocyclic sulfonamide family, is positioned within this well-established class of enzyme inhibitors.[2] While direct studies on this specific molecule are limited, a robust body of evidence from analogous compounds provides a strong foundation for elucidating its mechanism of action.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, and CO2 homeostasis.[3]

Humans express fifteen isoforms of carbonic anhydrase, each with distinct tissue distribution, subcellular localization, and catalytic activity.[4][5] The unsubstituted sulfonamide group acts as a key "anchor" that coordinates to the zinc ion in the active site of the CA enzyme, effectively blocking its catalytic activity.[4] The remainder of the inhibitor molecule extends into the active site cavity, and its interactions with surrounding amino acid residues determine the binding affinity and isoform selectivity.[4][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides."

Therapeutic Implications: Targeting Tumor-Associated Carbonic Anhydrase IX

A significant focus of current research on sulfonamide inhibitors is their application in oncology, particularly as inhibitors of the tumor-associated isoform, Carbonic Anhydrase IX (CAIX).[7][8][9] CAIX is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a key indicator of hypoxia and poor patient prognosis.[10][11]

Under hypoxic conditions, cancer cells switch to anaerobic metabolism, leading to an accumulation of acidic byproducts and a decrease in intracellular pH (pHi).[11] CAIX plays a crucial role in cancer cell survival by catalyzing the hydration of extracellular CO2 to bicarbonate and a proton. This process helps to maintain a neutral intracellular pH favorable for cell growth and proliferation while contributing to the acidification of the tumor microenvironment.[10][11] The acidic extracellular milieu promotes tumor invasion, metastasis, and resistance to chemotherapy.[10][11]

A notable example of a ureido-substituted benzenesulfonamide that selectively inhibits CAIX is SLC-0111.[9][10][12] This compound is currently in clinical trials and has demonstrated the ability to inhibit the formation of metastases in preclinical models.[7][8][10] By inhibiting CAIX, SLC-0111 disrupts pH regulation in cancer cells, leading to apoptosis and reduced cell motility.[11][13][14] Given the structural similarities, it is plausible that this compound could exert similar anti-tumor effects through the inhibition of CAIX.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Role of CAIX in Hypoxic Tumors and its Inhibition."

Potential Antibacterial Activity

In addition to carbonic anhydrase inhibition, sulfonamides are renowned for their antibacterial properties.[1][15] The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[15] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids.[15] As humans obtain folic acid from their diet, this pathway provides a selective target for antibacterial agents.[15]

Several studies have reported the synthesis and evaluation of thiazole and benzothiazole-containing sulfonamides as antimicrobial agents, demonstrating efficacy against Gram-positive bacteria.[16][17] Therefore, it is conceivable that this compound may also possess antibacterial activity, warranting further investigation.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO2 hydrase assay is the gold standard for measuring the inhibition of carbonic anhydrase isoforms.[5]

Methodology:

-

Enzyme Preparation: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared at a specific pH.

-

Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Procedure:

-

The enzyme solution is mixed with the inhibitor solution and incubated for a defined period.

-

The enzyme-inhibitor mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow spectrophotometer.

-

The initial rate of the hydration reaction is monitored by measuring the change in absorbance of a pH indicator.

-

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Carbonic Anhydrase Inhibition Assay."

Quantitative Data Summary

The following table presents representative inhibition data for various sulfonamides against different human carbonic anhydrase isoforms, illustrating the potential range of activity for this compound.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [5] |

| SLC-0111 | 960 | 15 | 45 | 4 | [9] |

| 4-{[3-(2-benzylphenyl)ureido]}benzenesulfonamide | 780 | 150 | 15 | 6.4 | [12] |

| 4-{[3-(biphenyl-2-yl)ureido]}benzenesulfonamide | >10000 | 8500 | 8.2 | 1.0 | [12] |

Conclusion and Future Directions

Based on the extensive literature on structurally related compounds, the primary mechanism of action of this compound is strongly suggested to be the inhibition of carbonic anhydrases. The potential for selective inhibition of the tumor-associated isoform CAIX presents an exciting avenue for anticancer drug development. Furthermore, the possibility of antibacterial activity through the inhibition of folate synthesis warrants investigation.

Future research should focus on the direct experimental validation of these hypotheses. This includes comprehensive in vitro profiling against a panel of human carbonic anhydrase isoforms, determination of its antibacterial spectrum, and subsequent evaluation in relevant cellular and in vivo models to assess its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel and more potent sulfonamide-based therapeutic agents.

References

-

Pacchiano, F., et al. (2010). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry. [Link]

-

Pacchiano, F., et al. (2010). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. EMBL-EBI. [Link]

-

Ghorab, M. M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. [Link]

-

Carta, F., et al. (2011). Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lomber, B., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition. [Link]

-

Leppänen, J., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. [Link]

-

Signalchem Life Sciences. (n.d.). SLC-0111. Signalchem Life Sciences. [Link]

-

Signalchem Life Sciences. (n.d.). CAIX Inhibitor Programs. Signalchem Life Sciences. [Link]

-

Lee, S. H., et al. (2019). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. The Oncologist. [Link]

-

Chegwidden, W. R., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Scientific Reports. [Link]

-

Matulis, D., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE. [Link]

-

Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

-

Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC. [Link]

-

Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]

-

De Vita, D., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

-

Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules. [Link]

-

El-Sayed, M. A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules. [Link]

-

Le, T. V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]

-

Le, T. V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Document: Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer ... - ChEMBL [ebi.ac.uk]

- 9. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signalchem LifeScience [signalchemlifesciences.com]

- 11. Signalchem Life Science [signalchemlifesciences.info]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 14. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Biological Activities of 5-Chlorothiazole-2-sulfonamide

Executive Summary & Structural Rationale

5-Chlorothiazole-2-sulfonamide is a heterocyclic compound featuring two key pharmacophores: the thiazole ring and an unsubstituted sulfonamide group. This structural combination is not accidental; it is a deliberate design element that positions the molecule as a potent modulator of specific biological systems. The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive agents and conferring unique electronic and steric properties.[1] The sulfonamide moiety (-SO₂NH₂) is the quintessential functional group for inhibiting metalloenzymes, most notably carbonic anhydrases.[2][3] The addition of a chlorine atom at the 5-position further modulates the molecule's electronics and lipophilicity, potentially enhancing binding affinity and cellular permeability.

This guide moves beyond a simple catalog of activities. It is structured to first establish the most mechanistically probable and widely documented activity for this chemical class—carbonic anhydrase inhibition—and then explore secondary or emerging potentials such as antimicrobial and anticancer effects. Each section provides not just data, but the causal logic behind the experimental designs used to investigate these properties.

Primary Target Class: Carbonic Anhydrase Inhibition

The primary biological activity associated with aromatic and heterocyclic sulfonamides is the potent inhibition of carbonic anhydrases (CAs).[4] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This fundamental reaction is crucial for processes ranging from pH regulation and fluid secretion to tumorigenesis. The unsubstituted sulfonamide group is the key to this activity.

Mechanistic Rationale: The Zinc-Binding Pharmacophore

The inhibitory mechanism is a classic example of structure-based drug design. The sulfonamide group acts as a mimic of the bicarbonate substrate. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme's active site, displacing the zinc-bound hydroxide ion that is essential for catalysis.[2] This binding is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200 in human CA II (hCA II). This high-affinity interaction effectively blocks the enzyme's function.

Therapeutic Implications of CA Inhibition

The inhibition of specific CA isoforms by compounds like this compound has direct therapeutic relevance:

-

Diuretic Activity: Inhibition of CAs in the renal tubules reduces sodium bicarbonate reabsorption, leading to diuresis. This mechanism is foundational to the action of many sulfonamide-based diuretics.[6][7][8]

-

Antiglaucoma Effects: By inhibiting CAs (e.g., CA II and IV) in the ciliary body of the eye, sulfonamides can decrease the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[9]

-

Anticancer Potential: Tumor-associated isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors. They help maintain the tumor's pH balance, facilitating survival and metastasis. Inhibiting these isoforms is a validated strategy in oncology research.[10][11]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric stopped-flow assay to measure the inhibition of CA-catalyzed CO₂ hydration. The method follows the change in pH using a suitable indicator.

Pillar of Trustworthiness: This assay is self-validating. The uninhibited enzyme provides a baseline maximum reaction rate, while a known potent inhibitor (e.g., Acetazolamide) serves as a positive control, ensuring the assay system is responsive and reliable.

Methodology:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES or TRIS buffer, pH 7.4. The choice of buffer is critical; it must not interact with the enzyme or inhibitor.

-

Enzyme Stock: Prepare a concentrated stock of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer. A typical final concentration in the assay is 5-10 nM.

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the assay buffer.

-

pH Indicator: Prepare a solution of a pH indicator whose pKa is close to the assay pH, such as p-Nitrophenol.

-

Substrate: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.

-

-

Assay Execution (Stopped-Flow Instrument):

-

Syringe 1: Load with the enzyme solution (e.g., 20 nM hCA II) and pH indicator in buffer.

-

Syringe 2: Load with the CO₂ substrate solution.

-

Pre-incubation: For determining IC₅₀ values, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature before loading into Syringe 1. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium.

-

Measurement: Rapidly mix the contents of both syringes. The hydration of CO₂ causes a proton release, leading to a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol).

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

-

Plot the percentage of enzyme activity remaining [(V₀ with inhibitor / V₀ without inhibitor) * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Antimicrobial Activity Spectrum

The sulfonamide scaffold is historically one of the most important for antimicrobial chemotherapy. While the rise of resistance has limited their standalone use, they remain valuable, and novel derivatives are continuously explored.[1][12] The general mechanism involves acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[13]

Rationale and Expected Spectrum

Thiazole-sulfonamide hybrids have demonstrated effective antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[10][14] Activity against Gram-negative bacteria is often weaker, potentially due to differences in cell wall permeability or efflux pump activity.[15] Some derivatives have also shown activity against mycobacterial strains.[16][17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard, high-throughput technique.

Pillar of Expertise: The choice of growth medium (e.g., Mueller-Hinton Broth) is standardized to ensure reproducibility and comparability of results across different laboratories. Including both a "no-drug" positive growth control and a "no-bacteria" negative control is essential for validating the results of each plate.

Methodology:

-

Preparation:

-

Bacterial Inoculum: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound (e.g., from 128 µg/mL to 0.25 µg/mL) in MHB. A common final volume is 100 µL per well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (MHB + bacteria, no drug) and a negative control well (MHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.

-

Data Summary: Representative MIC Values

While specific data for this compound is not available in the provided search results, the table below presents a summary of representative MIC values for structurally related thiazole-sulfonamide derivatives against various pathogens, illustrating the expected range of activity.[10][14]

| Compound Class | Organism | MIC Range (µg/mL) | Citation(s) |

| Thiazole-Sulfonamides | Staphylococcus aureus | 0.3 - 100 | [10][14] |

| Thiazole-Sulfonamides | MRSA Strains | 3 - 100 | [10][14] |

| Thiazole-Sulfonamides | Bacillus subtilis | 0.3 - 100 | [14] |

| Thiazole-Sulfonamides | Escherichia coli | > 100 | [10][14] |

| Thiazole-Sulfonamides | Candida albicans | Generally > 100 | [1] |

Emerging Potential: Anticancer Activity

The anticancer potential of this compound is an area of active investigation, likely stemming from two primary hypotheses: inhibition of tumor-associated carbonic anhydrases (CA IX/XII) and induction of cytotoxicity through other mechanisms.[18]

Experimental Workflow: Anticancer Screening Cascade

A logical, multi-stage workflow is essential to identify and validate potential anticancer compounds. This process moves from broad, high-throughput screening to more detailed mechanistic studies.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for a defined period, typically 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound is a molecule strategically designed to interact with key biological targets. Its primary and most predictable activity is the inhibition of carbonic anhydrases, a mechanism that underpins its potential as a diuretic, antiglaucoma agent, and, perhaps most excitingly, an anticancer therapeutic targeting tumor-associated CA isoforms. Furthermore, its structural similarity to known antimicrobial sulfonamides suggests a plausible role in combating bacterial infections, particularly those caused by Gram-positive pathogens.

Future research should focus on isoform-selective CA inhibition to minimize off-target effects and enhance therapeutic efficacy. For example, demonstrating potent inhibition of CA IX and XII with weaker activity against cytosolic isoforms CA I and II would be a significant step toward developing a targeted anticancer agent.[5] In the antimicrobial sphere, investigating potential synergy with other antibiotics could revitalize the clinical utility of the sulfonamide class.[14] The continued exploration of this versatile scaffold is a testament to the enduring power of rational, structure-based drug design.

References

-

Taylor & Francis. (2022-12-07). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. [Link]

-

ResearchGate. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF. [Link]

-

Semantic Scholar. (2009-02-04). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]

-

PubMed. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. [Link]

-

Taylor & Francis Online. (2016). Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system. [Link]

-

Taylor & Francis Online. (2022-10-25). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. [Link]

-

PubMed. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. [Link]

-

ResearchGate. (2016). Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system | Request PDF. [Link]

-

National Center for Biotechnology Information. (2022-04-08). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. [Link]

-

PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

-

ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. [Link]

-

National Center for Biotechnology Information. (2021-06-24). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. [Link]

-

National Center for Biotechnology Information. (2021-05-20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

-

MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

Semantic Scholar. (2023-12-12). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. [Link]

-

National Center for Biotechnology Information. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

-

ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

National Center for Biotechnology Information. (2021-11-20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

-

MDPI. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]

- 14. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chlorothiazole-2-sulfonamide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole sulfonamide scaffold is a privileged motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The incorporation of a sulfonamide group onto the thiazole ring has given rise to a plethora of compounds with applications ranging from antimicrobial and anticancer agents to potent enzyme inhibitors.[2][3][4] This guide focuses on a specific, yet highly promising, subclass: 5-Chlorothiazole-2-sulfonamide derivatives and analogues .

The introduction of a chlorine atom at the 5-position of the thiazole ring can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets and its overall pharmacokinetic profile. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, derivatization strategies, biological activities, and therapeutic potential of this intriguing class of compounds.

I. The Core Scaffold: Synthesis of this compound

The synthetic journey towards this compound derivatives commences with the preparation of the core scaffold. The most common and efficient pathway involves a multi-step sequence starting from the readily available 2-amino-5-chlorothiazole.

Step 1: Synthesis of 2-Amino-5-chlorothiazole

The precursor, 2-amino-5-chlorothiazole, can be synthesized via several reported methods. A common approach involves the reaction of a suitable three-carbon building block with thiourea. While specific protocols for the direct synthesis of 2-amino-5-chlorothiazole are found in specialized literature, the general Hantzsch thiazole synthesis provides a foundational understanding of the ring formation.

Conceptual Workflow for Thiazole Ring Synthesis

Caption: General Hantzsch Thiazole Synthesis Workflow.

Step 2: Diazotization and Sulfonyl Chloride Formation

The pivotal step in constructing the sulfonamide moiety is the conversion of the 2-amino group of 2-amino-5-chlorothiazole into a sulfonyl chloride. This is typically achieved through a Sandmeyer-type reaction, involving diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Experimental Protocol: Preparation of 5-Chlorothiazole-2-sulfonyl Chloride

-

Materials: 2-Amino-5-chlorothiazole hydrochloride, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride, acetic acid.

-

Procedure:

-

A suspension of 2-amino-5-chlorothiazole hydrochloride in a mixture of acetic acid and concentrated hydrochloric acid is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

This cold diazonium salt solution is then added portion-wise to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

-

The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.

-

The product, 5-chlorothiazole-2-sulfonyl chloride, is typically isolated by pouring the reaction mixture into ice-water and extracting with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification or purified by chromatography if necessary.

-

Logical Flow for Sulfonyl Chloride Formation

Caption: Synthesis of 5-Chlorothiazole-2-sulfonyl Chloride.

II. Derivatization Strategies: Building a Compound Library

The reactive nature of the sulfonyl chloride group provides a versatile handle for the synthesis of a diverse library of this compound derivatives. The most common derivatization strategy involves the reaction of 5-chlorothiazole-2-sulfonyl chloride with a wide range of primary and secondary amines.

Experimental Protocol: General Synthesis of N-Substituted 5-Chlorothiazole-2-sulfonamides

-

Materials: 5-Chlorothiazole-2-sulfonyl chloride, desired primary or secondary amine (aliphatic or aromatic), a suitable base (e.g., pyridine, triethylamine, or sodium carbonate), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Procedure:

-

The amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents) are dissolved in the chosen solvent and cooled in an ice bath.

-

A solution of 5-chlorothiazole-2-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with dilute acid (to remove excess amine and base), water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford the desired N-substituted this compound.[5][6]

-

This straightforward and high-yielding reaction allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships.

III. Biological Activities and Therapeutic Potential